molecular formula C18H21ClFN5O3S2 B3404017 2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 1203067-25-7

2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No.: B3404017
CAS No.: 1203067-25-7
M. Wt: 474.0
InChI Key: MRJBUEOBOXNRIW-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core linked to a substituted piperazine moiety and an acetamide group. The 1,3,4-thiadiazole scaffold is known for its electron-deficient heterocyclic structure, which enhances binding affinity to biological targets, while the piperazine ring contributes conformational flexibility and solubility. The N-(2-methoxyethyl)acetamide side chain may improve aqueous solubility compared to simpler alkyl substituents .

Properties

IUPAC Name

2-[[5-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN5O3S2/c1-28-9-4-21-15(26)11-29-18-23-22-17(30-18)25-7-5-24(6-8-25)16(27)13-3-2-12(20)10-14(13)19/h2-3,10H,4-9,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJBUEOBOXNRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (R1, R2, R3) Melting Point (°C) Key Spectral Features (IR, NMR) Reference
Target Compound R1: 2-chloro-4-fluorobenzoyl; R2: S-; R3: 2-methoxyethyl N/A Likely C=O (1680–1700 cm⁻¹), C=N (1600 cm⁻¹)
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide (4g) R1: 4-fluorophenyl; R2: 4-chlorophenyl; R3: H 203–205 NH (3250 cm⁻¹), C=O (1690 cm⁻¹), C=N (1610 cm⁻¹) [1]
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(Furan-2-Carbonyl)Piperazin-1-yl) Acetamide (4h) R1: furan-2-carbonyl; R2: 4-chlorophenyl; R3: H 180–182 NH (3270 cm⁻¹), C=O (1675 cm⁻¹), C-O (furan) [1]
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide R1: 2-fluorophenyl; R2: ethyl; R3: H N/A C-F (1220 cm⁻¹), C=O (1685 cm⁻¹) [5]
N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I) R1: furan-2-carbonyl; R2: benzothiazole; R3: H N/A C=O (1670 cm⁻¹), aromatic C-H (3100 cm⁻¹) [7]

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 2-chloro-4-fluorobenzoyl group may enhance metabolic stability compared to 4g’s 4-fluorophenyl or 4h’s furan-carbonyl substituents due to increased lipophilicity and steric hindrance .
  • Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility over analogs with simple alkyl or aryl acetamide substituents (e.g., 4g, 4h) .
  • Thermal Stability : Higher melting points in analogs like 4g (203–205°C) correlate with rigid aromatic substituents, whereas the target compound’s flexible methoxyethyl group may reduce crystallinity .

Q & A

Q. Critical parameters :

  • Temperature : Maintain 0–5°C during acylation to prevent side reactions .
  • Solvent choice : Use anhydrous DCM for moisture-sensitive steps to avoid hydrolysis .
  • Catalysts : Employ Pd catalysts for coupling reactions (e.g., Pd(OAc)₂ for aryl-amine bonds) .

Advanced: How can conflicting NMR or mass spectrometry data be resolved during structural elucidation?

Discrepancies often arise from tautomerism in the thiadiazole ring or residual solvent peaks. Methodological approaches include:

  • 2D NMR (HSQC, HMBC) : Map proton-carbon correlations to distinguish overlapping signals, particularly for the thiadiazole and piperazine protons .
  • High-resolution MS (HRMS) : Confirm the molecular ion ([M+H]⁺) with <2 ppm mass error to rule out isobaric impurities .
  • Deuterium exchange : Identify labile protons (e.g., NH in acetamide) by comparing spectra in DMSO-d₆ vs. CDCl₃ .

Basic: What spectroscopic and chromatographic techniques are essential for purity assessment?

  • HPLC-DAD : Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA) to detect impurities at 254 nm .
  • TLC monitoring : Employ silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress; visualize using UV or iodine staining .
  • Elemental analysis : Validate purity (>95%) by matching experimental C/H/N percentages with theoretical values .

Advanced: How can researchers design experiments to explore the structure-activity relationship (SAR) of the 2-chloro-4-fluorobenzoyl group?

  • Substituent variation : Synthesize analogs with halogen substitutions (e.g., Br, CF₃) at the benzoyl ring to assess electronic effects on target binding .
  • Bioisosteric replacement : Replace the fluorine atom with a methoxy group to study steric vs. electronic contributions .
  • Docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with hypothetical targets (e.g., kinase domains) .

Basic: What stability considerations are critical for storing this compound?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiadiazole and fluorobenzoyl groups .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond .
  • Solution stability : Prepare fresh DMSO stock solutions to minimize oxidative decomposition .

Advanced: How should researchers address inconsistent biological activity results across assay platforms?

  • Assay standardization : Normalize cell viability assays (e.g., MTT) using identical passage numbers and serum concentrations .
  • Off-target profiling : Screen against a panel of receptors (e.g., GPCRs, kinases) to identify confounding interactions .
  • Metabolite analysis : Use LC-MS to detect degradation products in bioassay media that may antagonize activity .

Basic: What computational tools are suitable for predicting physicochemical properties?

  • LogP calculation : Use ChemAxon or MarvinSuite to estimate lipophilicity, critical for permeability studies .
  • pKa prediction : Employ ADMET Predictor™ to identify ionizable groups (e.g., piperazine N-H, pKa ~7.5) .
  • Solubility modeling : Apply Yalkowsky’s equation with melting point data (experimental or predicted) .

Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?

  • Flow chemistry : Conduct exothermic steps (e.g., thiadiazole formation) in continuous flow reactors to enhance heat dissipation .
  • Catalyst recycling : Use immobilized Pd catalysts for coupling reactions to reduce metal contamination .
  • Crystallization optimization : Screen solvent mixtures (e.g., ethanol/water) to improve crystal habit and filtration efficiency .

Basic: How can researchers validate the compound’s interaction with a hypothesized protein target?

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) using immobilized recombinant protein .
  • Thermal shift assay : Monitor protein melting temperature (Tm) shifts in the presence of the compound .
  • Fluorescence quenching : Titrate the compound into a fluorophore-labeled protein solution and analyze Stern-Volmer plots .

Advanced: What analytical approaches differentiate polymorphic forms of this compound?

  • PXRD : Compare diffraction patterns to reference data for Form I vs. Form II crystals .
  • DSC (Differential Scanning Calorimetry) : Identify polymorph-specific melting endotherms .
  • Raman spectroscopy : Detect vibrational mode differences in crystalline lattices (e.g., C=O stretching shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

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